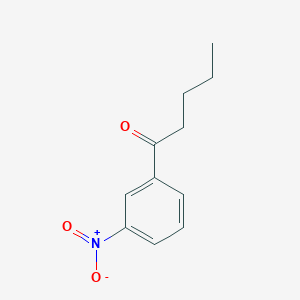

1-(3-Nitrophenyl)pentan-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO3 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

1-(3-nitrophenyl)pentan-1-one |

InChI |

InChI=1S/C11H13NO3/c1-2-3-7-11(13)9-5-4-6-10(8-9)12(14)15/h4-6,8H,2-3,7H2,1H3 |

InChI Key |

WKGSOFFWCPDKKN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Nitrophenyl Pentan 1 One and Analogous Structures

Classical Approaches in Aromatic Ketone Synthesis

Friedel-Crafts Acylation Strategies

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, involving the reaction of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst. sigmaaldrich.comorganic-chemistry.org This electrophilic aromatic substitution reaction typically yields monoacylated products because the resulting ketone is less reactive than the starting material, thus preventing further acylation. organic-chemistry.orglibretexts.org

Acylation of Nitrobenzene (B124822) with Pentanoyl Chlorides

The direct synthesis of 1-(3-nitrophenyl)pentan-1-one via Friedel-Crafts acylation of nitrobenzene with pentanoyl chloride is synthetically challenging. The nitro group is a powerful deactivating substituent, withdrawing electron density from the benzene (B151609) ring through both inductive and resonance effects. reddit.comstackexchange.com This deactivation makes the aromatic ring significantly less nucleophilic and therefore highly resistant to electrophilic attack by the acylium ion. libretexts.orglibretexts.orgmasterorganicchemistry.com Consequently, Friedel-Crafts acylation reactions generally fail when performed on aromatic rings bearing strongly deactivating groups, such as the nitro group. libretexts.orgreddit.comsarthaks.com In many cases, nitrobenzene is even used as a solvent for Friedel-Crafts reactions on other, more reactive substrates, highlighting its inertness under these conditions. stackexchange.com

An alternative and more viable approach involves reversing the order of the reactions: performing the Friedel-Crafts acylation on an activated ring (benzene) first, followed by nitration. This two-step pathway is commonly employed for the synthesis of similar nitroaromatic ketones. gauthmath.combrainly.com

Step 1: Friedel-Crafts Acylation of Benzene. Benzene is reacted with pentanoyl chloride in the presence of a Lewis acid catalyst to form 1-phenylpentan-1-one.

Step 2: Nitration. The resulting 1-phenylpentan-1-one is then nitrated using a mixture of concentrated nitric acid and sulfuric acid. The acyl group is a meta-director, guiding the incoming nitro group to the desired position on the aromatic ring to yield this compound. chemistrysteps.com

Catalyst Systems and Reaction Optimization

The choice of catalyst is critical in Friedel-Crafts acylation. A strong Lewis acid is required to generate the highly electrophilic acylium ion from the acyl chloride or anhydride. sigmaaldrich.commasterorganicchemistry.com

| Catalyst | Common Applications & Characteristics |

| Aluminum Chloride (AlCl₃) | The most common and powerful catalyst for Friedel-Crafts reactions. libretexts.orgmasterorganicchemistry.com It is often used in stoichiometric amounts as it complexes with the product ketone. organic-chemistry.org |

| Iron(III) Chloride (FeCl₃) | A milder alternative to AlCl₃, also frequently used. masterorganicchemistry.com |

| Boron Trifluoride (BF₃) | Another common Lewis acid catalyst. libretexts.org |

| Solid Acid Catalysts | "Greener" alternatives include silica- and alumina-supported superacids and zeolites, which can be more stable and reusable. acs.org |

Reaction optimization involves controlling several parameters to maximize yield and minimize side reactions. Key variables include temperature, reaction time, and solvent. The reaction is often initiated at a low temperature and then heated to completion. chemguide.co.uk While nitrobenzene's deactivation is a major limitation, research into novel and more potent catalyst systems, such as rare earth metal triflates, continues to push the boundaries of Friedel-Crafts reactions on deactivated substrates. acs.org

Condensation Reactions Involving Nitrobenzaldehydes and Ketones

Condensation reactions provide an alternative route to structures analogous to this compound. The Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, is particularly relevant. wikipedia.orglibretexts.org This reaction involves a ketone with an α-hydrogen reacting with an aromatic aldehyde that lacks an α-hydrogen, such as 3-nitrobenzaldehyde (B41214), typically under basic or acidic conditions. wikipedia.orgweebly.com The initial β-hydroxy ketone product readily dehydrates to form a stable, conjugated α,β-unsaturated ketone, also known as a chalcone. weebly.comscribd.comscribd.com

Base-Catalyzed Condensation Pathways

In a base-catalyzed Claisen-Schmidt condensation, a strong base (like sodium hydroxide) removes an α-hydrogen from the ketone to form a nucleophilic enolate ion. libretexts.orggordon.edu For a synthesis pathway analogous to the target molecule, 3-nitrobenzaldehyde would be reacted with a ketone such as 2-pentanone.

The mechanism proceeds as follows:

Enolate Formation: The base abstracts a proton from the α-carbon of the ketone, creating a resonance-stabilized enolate ion.

Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde. scribd.comstudy.com

Protonation: The resulting alkoxide intermediate is protonated by a solvent molecule (e.g., water) to form a β-hydroxy ketone (an aldol addition product).

Dehydration: The β-hydroxy ketone rapidly undergoes base-catalyzed dehydration, eliminating a molecule of water to form the final α,β-unsaturated ketone product. weebly.comscribd.com This dehydration step is particularly favorable due to the formation of an extended conjugated system involving the aromatic ring, the double bond, and the carbonyl group.

Regioselectivity and Stereocontrol in Condensation Products

When an unsymmetrical ketone like 2-pentanone is used, two different enolates can potentially form, leading to issues of regioselectivity. The base can abstract a proton from either the methyl group (C1) or the methylene (B1212753) group (C3). Generally, the abstraction of a proton from the less sterically hindered carbon (the methyl group) is kinetically favored, while the enolate formed from the more substituted carbon (the methylene group) is thermodynamically more stable. Under typical Claisen-Schmidt conditions, the reaction often favors the product derived from the kinetic enolate. nih.gov

Stereocontrol is another important aspect of the condensation reaction. The resulting α,β-unsaturated ketone can exist as either E or Z geometric isomers. Due to steric hindrance between the aromatic ring and the alkyl group on the other side of the double bond, the trans (E) isomer is almost always the major product formed, as it is thermodynamically more stable. study.comarkat-usa.org

| Factor | Description | Preferred Outcome in Claisen-Schmidt Condensation |

| Regioselectivity | The specific α-hydrogen removed from an unsymmetrical ketone to form the enolate. | Often favors the kinetic product from the less sterically hindered α-carbon. |

| Stereocontrol | The geometric isomerism (E/Z) of the resulting C=C double bond in the α,β-unsaturated product. | The trans (E) isomer is predominantly formed due to lower steric hindrance and greater stability. study.com |

Modern and Catalytic Synthetic Advancements

Biocatalytic Approaches to Ketone Synthesis

Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity and mild reaction conditions. For the synthesis of ketones, including structures analogous to this compound, enzymatic transformations provide a green alternative to traditional chemical methods. nih.govgeorgiasouthern.edu

Enzyme-catalyzed reactions are particularly advantageous for producing chiral alcohols through the enantioselective reduction of prochiral ketones. nih.govnih.govtaylorfrancis.com Oxidoreductases, such as alcohol dehydrogenases (ADHs), are frequently employed for this purpose. For instance, enzymes like Lactobacillus brevis ADH (LBADH) and carbonyl reductases from Candida parapsilosis (CPCR) can reduce a wide variety of substituted ketones to their corresponding enantiopure secondary alcohols. nih.govresearchgate.net These chiral alcohols are valuable intermediates that can be oxidized to form chiral ketones.

Another biocatalytic approach involves the use of thiamine diphosphate-dependent lyases (ThDP-lyases), which catalyze the formation of α-hydroxy ketones through the umpolung carboligation of aldehydes. acs.orgresearchgate.net This method allows for the creation of complex acyloins from simple, inexpensive starting materials. While not a direct route to non-hydroxylated ketones, the resulting α-hydroxy ketones can be further modified. The versatility of biocatalysis allows for high regio- and enantioselectivity, which is often difficult to achieve with conventional chemical methods. georgiasouthern.eduacs.org

Table 1: Examples of Enzymes in Biocatalytic Ketone Synthesis and Related Transformations

| Enzyme Class | Specific Enzyme Example | Type of Transformation | Reference |

|---|---|---|---|

| Oxidoreductases | Lactobacillus brevis ADH (LBADH) | Enantioselective reduction of ketones | nih.gov |

| Oxidoreductases | Candida parapsilosis Carbonyl Reductase (CPCR) | Enantioselective reduction of ketones | nih.gov |

Microwave-Assisted and Solid-Phase Synthesis Techniques

Modern synthetic methodologies such as microwave-assisted synthesis and solid-phase synthesis offer significant advantages in terms of reaction speed, efficiency, and purity of products. youtube.com

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate a wide range of organic reactions, including the synthesis of ketones. nih.govacs.org This technique provides rapid and uniform heating of the reaction mixture, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. youtube.comacs.orgnsf.gov For example, the synthesis of terminal α-hydroxy ketones from acid chlorides has been successfully achieved using microwave assistance, which significantly reduces reaction times. tandfonline.com Similarly, direct C-H functionalization and cross-coupling reactions to form various ketones are enhanced under microwave irradiation. nsf.govorganic-chemistry.org The Michael addition of nitromethane to chalcones to produce 1,3-diaryl-4-nitro-1-butanones has also been efficiently promoted by microwave irradiation in the absence of a solvent. researchgate.net

Solid-Phase Synthesis: Solid-phase synthesis is a technique where molecules are built step-by-step on a solid support material, which simplifies purification by allowing excess reagents and byproducts to be washed away. wikipedia.org This methodology has been applied to the synthesis of ketones. One approach involves the use of a supported Weinreb amide. acs.org Carboxylic acids are anchored to the solid support as Weinreb amides, which can then be reacted with organometallic reagents like Grignard reagents to yield ketones. The key advantage is the straightforward workup, which involves simple filtration. acs.org Another strategy employs Wang resin for the traceless synthesis of ketones via acid-labile enol ethers, demonstrating the versatility of solid-phase techniques in preparing complex molecules. mdpi.com

Table 2: Comparison of Synthesis Techniques

| Technique | Key Advantages | Example Application in Ketone Synthesis | Reference |

|---|---|---|---|

| Microwave-Assisted | Rapid reaction rates, higher yields, improved purity | Direct alkylation of aldehydes to form ketones | nih.gov |

Multi-Step Synthesis Pathways and Precursor Chemistry

The synthesis of specifically substituted aromatic ketones like this compound typically involves multi-step pathways that carefully control the introduction of functional groups onto the aromatic ring.

Strategies Involving Nitration Followed by Ketone Formation

A common and direct strategy for synthesizing this compound involves a two-step process starting from benzene: nitration followed by Friedel-Crafts acylation.

Step 1: Nitration of Benzene The first step is the electrophilic aromatic substitution reaction of benzene to introduce a nitro group. This is typically achieved by treating benzene with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). brainly.comyoutube.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the benzene ring to form nitrobenzene.

Step 2: Friedel-Crafts Acylation The second step is the Friedel-Crafts acylation of the resulting nitrobenzene. organicmystery.comunacademy.comnih.gov In this reaction, the nitrobenzene is treated with an acylating agent, such as pentanoyl chloride (valeryl chloride) or pentanoic anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). gauthmath.com The nitro group is a deactivating group and a meta-director in electrophilic aromatic substitution. brainly.com Therefore, the incoming acyl group is directed to the meta position on the benzene ring, yielding the desired this compound. brainly.comgauthmath.com

This synthetic route is logical because the Friedel-Crafts acylation of benzene followed by nitration would lead to a different isomer. The acyl group is also a meta-director, but performing the acylation first on an activated ring is generally more efficient.

Sequential Functional Group Interconversions

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another to achieve the target molecular structure. fiveable.mesolubilityofthings.com In the context of synthesizing this compound and its analogs, several FGI strategies can be envisioned.

One common FGI is the oxidation of a secondary alcohol to a ketone. solubilityofthings.comimperial.ac.uklibretexts.org A synthetic pathway could involve the preparation of 1-(3-nitrophenyl)pentan-1-ol as a precursor. This alcohol could potentially be synthesized via the Grignard reaction of 3-nitrobenzaldehyde with a butylmagnesium halide. The subsequent oxidation of the secondary alcohol to the corresponding ketone, this compound, can be accomplished using a variety of oxidizing agents, such as pyridinium chlorochromate (PCC) or reagents used in the Swern or Dess-Martin oxidations. imperial.ac.ukorganic-chemistry.org

Another pathway could involve the manipulation of other functional groups on the pentanoyl side chain or the aromatic ring. For instance, a precursor with a different functional group at the 3-position of the phenyl ring could be synthesized and then converted to a nitro group late in the synthesis. However, the direct nitration followed by acylation is often the most straightforward approach for this specific target molecule. These interconversions are crucial for creating molecular diversity and accessing compounds that may not be readily available through direct methods. fiveable.meub.edu

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 1-(3-nitrophenyl)propan-1-one |

| 1,3-diaryl-4-nitro-1-butanones |

| 1-phenylpropan-1-one |

| 3-nitrobenzaldehyde |

| Acetone |

| Benzene |

| Benzaldehyde |

| Benzylidene acetone |

| Butylmagnesium halide |

| Nitric acid |

| Nitrobenzene |

| Pentanoic anhydride |

| Pentanoyl chloride |

| Sulfuric acid |

Chemical Reactivity and Mechanistic Studies of 1 3 Nitrophenyl Pentan 1 One

The reactivity of 1-(3-nitrophenyl)pentan-1-one is largely dictated by the electrophilic nature of the carbonyl carbon and the electronic effects of the meta-substituted nitro group on the aromatic ring.

Reactivity at the Carbonyl Center

The carbon-oxygen double bond of the ketone is highly polarized, rendering the carbonyl carbon susceptible to attack by nucleophiles. The electron-withdrawing nitro group on the phenyl ring, although positioned meta, further enhances the electrophilicity of this carbon, influencing its reaction kinetics compared to unsubstituted aryl ketones. ontosight.ai

Nucleophilic addition represents a fundamental class of reactions for ketones. In this process, a nucleophile attacks the electrophilic carbonyl carbon, breaking the pi-bond and forming a tetrahedral intermediate. libretexts.org Subsequent protonation of the resulting alkoxide ion yields an alcohol. libretexts.org Common nucleophiles include organometallic reagents (e.g., Grignard reagents), cyanide ions, and hydrides. chemguide.co.uklibretexts.org The reaction with a cyanide ion, for instance, proceeds via nucleophilic attack on the carbonyl carbon to form a cyanohydrin after protonation. chemguide.co.uk

The carbonyl group of this compound is trigonal planar. libretexts.org When a nucleophile adds to this center, the hybridization of the carbonyl carbon changes from sp² to sp³, creating a new chiral center at what was the carbonyl carbon. libretexts.orglibretexts.org In the absence of any chiral influence (such as a chiral catalyst or auxiliary), the nucleophile can attack from either the Re face or the Si face of the carbonyl plane with equal probability. This non-selective attack results in the formation of a 50:50 mixture of the two possible enantiomers, known as a racemic mixture. libretexts.org

The protons on the carbon atom adjacent to the carbonyl group (the α-carbon, which is the methylene (B1212753) group of the butyl chain) are acidic. masterorganicchemistry.com Treatment with a suitable base can deprotonate this position to form a resonance-stabilized enolate ion. masterorganicchemistry.com This enolate is a potent carbon nucleophile and can react with a variety of electrophiles in what are known as α-functionalization reactions. nih.govacs.org For example, the enolate of this compound can be alkylated with alkyl halides to introduce a new substituent at the α-position.

In some cases involving nitrophenyl ketones, the generated enolate can participate in intramolecular reactions. Studies on related α-(2-nitrophenyl)ketones have shown that the enolate can intramolecularly attack the nitro group, leading to the formation of cyclic nitrones or other rearranged products like quinoline (B57606) N-oxides under specific basic conditions. researchgate.net This highlights a potential competing reaction pathway where both the carbonyl and nitrophenyl moieties are involved.

Reductions of the Ketone Moiety

The ketone functional group can be reduced to a secondary alcohol or completely deoxygenated to a methylene group, depending on the reagents and conditions employed.

Reduction to Alcohol: Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are highly effective for the chemoselective reduction of ketones to secondary alcohols. umn.edu In the case of this compound, NaBH₄ in a protic solvent like ethanol (B145695) would reduce the ketone to 1-(3-nitrophenyl)pentan-1-ol, typically leaving the nitro group intact. umn.edustackexchange.com Stronger reagents such as lithium aluminum hydride (LiAlH₄) would also perform this reduction but may simultaneously reduce the nitro group. libretexts.org

Deoxygenation to Alkane: The complete reduction of the carbonyl group to a methylene (CH₂) group can be achieved through methods like the Clemmensen or Wolff-Kishner reductions. stackexchange.com

Clemmensen Reduction: This method uses amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid. For this compound, this would not be selective, as the acidic conditions and strong reducing metal would reduce both the ketone and the nitro group, yielding 3-pentylaniline. vaia.com

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone followed by elimination of nitrogen gas under strong basic conditions. This method could potentially be more selective for deoxygenating the ketone while preserving the nitro group, although harsh conditions might still affect the nitro moiety. stackexchange.com

The following table summarizes the expected products from different reduction reactions.

| Reagent | Functional Group(s) Reduced | Expected Product |

| Sodium Borohydride (NaBH₄) | Ketone | 1-(3-Nitrophenyl)pentan-1-ol |

| Clemmensen (Zn(Hg), HCl) | Ketone and Nitro Group | 3-Pentylaniline |

| Catalytic Hydrogenation (H₂, Pd/C) | Ketone and Nitro Group | 1-(3-Aminophenyl)pentan-1-ol or 3-Pentylaniline |

Baeyer-Villiger Oxidation and Analogous Rearrangements

The Baeyer-Villiger oxidation is a reaction that converts a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgnrochemistry.com The reaction proceeds through the formation of a tetrahedral intermediate, known as the Criegee intermediate, followed by the migratory insertion of an oxygen atom between the carbonyl carbon and one of its adjacent groups. nrochemistry.comjk-sci.com

The regiochemical outcome of this rearrangement is determined by the relative migratory aptitude of the groups attached to the carbonyl. chemistrysteps.com The established order of migratory aptitude is generally: tertiary alkyl > secondary alkyl ≈ aryl > primary alkyl > methyl. jk-sci.comchemistrysteps.com

For this compound, the two migrating candidates are the 3-nitrophenyl group (an aryl group) and the butyl group (a primary alkyl group). Based on the established migratory aptitude, the aryl group migrates in preference to the primary alkyl group. Therefore, the oxygen atom is inserted between the carbonyl carbon and the aromatic ring.

The following table illustrates the expected outcome of the Baeyer-Villiger oxidation.

| Reactant | Migrating Group (Higher Aptitude) | Non-Migrating Group | Expected Product |

| This compound | 3-Nitrophenyl | Butyl | Butyl 3-nitrobenzoate |

Reactivity of the Nitrophenyl Moiety

The nitrophenyl group is characterized by the strong electron-withdrawing nature of the nitro substituent (-NO₂). This property deactivates the aromatic ring towards electrophilic aromatic substitution but activates it towards nucleophilic aromatic substitution (NAS), provided a suitable leaving group is present at an ortho or para position. masterorganicchemistry.com

The most significant reaction of the nitro group in this compound is its reduction to a primary amine (-NH₂). This transformation is a key step in the synthesis of many pharmaceutical intermediates. google.com Various reagents can accomplish this reduction, and the choice of reagent is critical to ensure selectivity over the ketone. For example, catalytic hydrogenation using H₂ gas with a palladium catalyst (Pd/C) or reduction with tin (Sn) in hydrochloric acid (HCl) are effective methods for converting the nitro group to an amine, yielding 1-(3-aminophenyl)pentan-1-one if the ketone is not simultaneously reduced. google.com

Reduction of the Nitro Group to Amine Functionality

The reduction of the nitro group to a primary amine is a fundamental transformation for aryl nitro compounds, converting a strongly electron-withdrawing, meta-directing group into a strongly electron-donating, ortho-, para-directing group. masterorganicchemistry.com This reaction can be accomplished using a variety of reducing agents, with the choice often depending on the presence of other functional groups. wikipedia.orgorganic-chemistry.org

Common methods for the reduction of the nitro group in compounds like this compound include catalytic hydrogenation and the use of dissolving metals in acidic media. masterorganicchemistry.comcommonorganicchemistry.com Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is highly effective for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com An alternative approach involves the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.comcommonorganicchemistry.com For substrates where strong acidity or hydrogenation may not be compatible with other functional groups, tin(II) chloride (SnCl₂) offers a milder alternative for chemoselective reduction. commonorganicchemistry.com

Table 1: Common Reagents for Nitro Group Reduction

| Reagent System | General Applicability | Reference |

|---|---|---|

| H₂ / Pd/C | Reduces both aromatic and aliphatic nitro groups; may also reduce other functional groups (e.g., alkenes). | commonorganicchemistry.com |

| H₂ / Raney Nickel | Effective for nitro groups; often used when dehalogenation is a concern. | masterorganicchemistry.com |

| Fe / HCl or AcOH | Mild method suitable for preserving other reducible groups. | masterorganicchemistry.comcommonorganicchemistry.com |

| SnCl₂ / HCl | Provides mild reduction, often with high chemoselectivity. | commonorganicchemistry.com |

| Na₂S₂O₄ (Sodium Dithionite) | A common and effective reducing agent for aromatic nitro compounds. | wikipedia.org |

The resulting product, 1-(3-aminophenyl)pentan-1-one, is a key intermediate in the synthesis of various more complex molecules, including pharmaceuticals. For example, it serves as a precursor in a novel synthesis pathway for Tapentadol. google.com

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is subject to electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. uomustansiriyah.edu.iq The rate and regioselectivity of these reactions are heavily influenced by the substituents already present on the ring. In this molecule, both the pentanoyl group (-COC₄H₉) and the nitro group (-NO₂) are electron-withdrawing and act as deactivating groups, making the ring less nucleophilic and thus less reactive towards electrophiles than benzene (B151609). libretexts.org

Both the acyl and nitro groups are meta-directors. brainly.comgauthmath.com This means that incoming electrophiles are directed to the positions meta to these groups. In this compound, the potential sites for substitution are C2, C4, C5, and C6.

The C4 and C6 positions are ortho to the acyl group and ortho/para to the nitro group, respectively.

The C2 position is ortho to the acyl group and ortho to the nitro group.

The C5 position is meta to the acyl group and ortho to the nitro group.

Due to the strong meta-directing influence of both groups, any further substitution is strongly directed to the C5 position, which is meta to the acyl group. The mechanism proceeds via a resonance-stabilized carbocation intermediate known as an arenium ion. uomustansiriyah.edu.iq

Table 2: Directing Effects of Substituents in this compound

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -COC₄H₉ (Pentanoyl) | 1 | Electron-withdrawing, Deactivating | Meta |

| -NO₂ (Nitro) | 3 | Electron-withdrawing, Deactivating | Meta |

Radical Reactions Involving the Nitro Group

The nitro group of this compound can participate in radical reactions, particularly through photoreduction. Studies on related nitrobenzene (B124822) compounds show that in the presence of a hydrogen donor, such as triethylamine, photoreduction can occur, leading to the formation of a nitrobenzene radical anion. researchgate.net This intermediate is a key species in the reaction pathway.

The formation of the nitro-centered anion radical has been confirmed by Electron Paramagnetic Resonance (EPR) experiments in related systems. researchgate.net This radical anion is stabilized by the delocalization of the negative charge across the aromatic ring. The photoreduction process for 3-nitrophenyl derivatives can be inefficient but is markedly enhanced in the presence of electron/hydrogen donors. researchgate.net For instance, the photoreduction quantum yield of nimodipine, a 3-nitrophenyl analogue, increases significantly in the presence of triethylamine. researchgate.net These findings suggest that this compound could undergo similar radical-mediated transformations under photochemical conditions.

Homologation and Carbon-Carbon Bond Cleavage Reactions

Homologation, the extension of a carbon chain by a single methylene unit or more, and C-C bond cleavage are powerful strategies for skeletal reconstruction in organic synthesis. researchgate.nettechnion.ac.ilnih.gov Research has demonstrated the multi-carbon homologation of aryl ketones to form long-chain ketones and aldehydes through a process involving transition metal-catalyzed cleavage of the Ar–C(O) bond. researchgate.net

A study on this transformation included a substrate closely related to the target compound, 1-(3-nitrophenyl)pentan-3-one, which successfully underwent homologation. researchgate.net The reaction proceeds via the cleavage of the carbon-carbon bond between the aromatic ring and the carbonyl group, followed by a cross-coupling reaction with an alkenol. researchgate.net This method allows for the synthesis of functionalized long-chain ketones with high regioselectivity and in good to excellent yields. researchgate.netresearchgate.net The versatility of this protocol is highlighted by its applicability to late-stage diversification of biologically important molecules. researchgate.net Other methods for C-C bond cleavage in perfluoroalkylation reactions have also been explored, which proceed via decarboxylation or the formation of tetrahedral intermediates. d-nb.info

Table 3: Example of Homologation of an Aryl Ketone

| Reactant | Coupling Partner | Product | Yield | Reference |

|---|---|---|---|---|

| 1-(3-nitrophenyl)ethan-1-one | 3-buten-2-ol | 1-(3-nitrophenyl)pentan-3-one | 48% | researchgate.net |

Studies on Reaction Mechanisms and Kinetics

Transition State Analysis

The analysis of transition states provides deep insight into reaction mechanisms, selectivity, and reactivity. For reactions involving structures similar to this compound, kinetic studies and computational analysis have been employed to characterize the nature of the transition state.

In studies of base-promoted elimination reactions of aryl acetate (B1210297) esters bearing nitro groups, kinetic data such as Brønsted β and Hammett ρ values have been used to probe the transition state structure. psu.edu For certain elimination reactions, an E1cb-like transition state was proposed, characterized by extensive Cβ–H bond cleavage and significant negative charge development at the β-carbon, with limited Cα–OAr bond cleavage. psu.edu

For asymmetric aldol (B89426) reactions involving nitro-substituted aldehydes, the stereochemical outcome is often explained by the Zimmerman-Traxler transition state model. arkat-usa.org This model proposes a six-membered, chair-like transition state where the catalyst, enamine, and aldehyde are organized in a way that minimizes steric interactions, leading to the preferential formation of one enantiomer. arkat-usa.orgmdpi.com The acidity of the catalyst can influence the tightness of this transition state, with more acidic catalysts often leading to higher stereoselectivity. arkat-usa.org

Table 4: Insights from Mechanistic Studies of Related Compounds

| Reaction Type | Key Finding | Implication for Transition State | Reference |

|---|---|---|---|

| Base-Promoted Elimination | Curvilinear Hammett plots, large Brønsted β values. | E1cb-like transition state with significant carbanionic character at the β-carbon. | psu.edu |

| Asymmetric Aldol Reaction | Enantioselectivity correlates with catalyst electronic effects. | A tighter, more organized Zimmerman-Traxler transition state is favored by more acidic catalysts. | arkat-usa.orgmdpi.com |

| [3+2] Cycloaddition | Reaction proceeds via stereo- and regioisomeric pathways. | Activation enthalpies and Gibbs free energies determine the favored transition state and product. | mdpi.com |

Regioselectivity and Stereoselectivity in Complex Reactions

Regioselectivity (the preference for bond formation at one position over another) and stereoselectivity (the preferential formation of one stereoisomer over another) are critical aspects of complex organic reactions. youtube.com

In the context of molecules similar to this compound, several studies have highlighted these phenomena. For instance, the Henry (nitroaldol) reaction between 3-nitrobenzaldehyde (B41214) and nitroethane yields 2-nitro-1-(3-nitrophenyl)propan-1-ol with a reported diastereomeric ratio (anti/syn) of 1:1.4, demonstrating modest stereoselectivity. csic.es

Higher levels of selectivity can be achieved using chiral catalysts. In asymmetric aldol reactions, N-(2-hydroxylphenyl)-(S)-prolinamide derived catalysts have been used to control the stereochemical outcome, with the enantiomeric excess of the product correlating with the electronic properties of the catalyst. arkat-usa.org Similarly, chiral diamine-derived catalysts can impart stereoselectivity in addition reactions. nottingham.ac.uk

Regioselectivity is demonstrated in the synthesis of thiazole (B1198619) derivatives. The reaction of 2-bromo-1-(3-nitrophenyl)propan-1-one (B3346565) with N-(5-chloro-2-methoxyphenyl)thiourea results in the formation of N-(5-chloro-2-methoxyphenyl)-5-methyl-4-(3-nitrophenyl)thiazol-2-amine, where the cyclization occurs with specific regiochemistry to yield the 2-aminothiazole (B372263) product. nih.gov

Table 5: Examples of Selectivity in Reactions with Related Substrates

| Reaction | Substrate | Selectivity Type | Outcome | Reference |

|---|---|---|---|---|

| Henry Reaction | 3-Nitrobenzaldehyde | Diastereoselectivity | 74% yield, dr (anti/syn) = 1:1.4 | csic.es |

| Asymmetric Aldol | 4-Nitrobenzaldehyde | Enantioselectivity | Up to 94% ee with organocatalyst. | arkat-usa.org |

| Thiazole Synthesis | 2-Bromo-1-(3-nitrophenyl)propan-1-one | Regioselectivity | Forms a specific 2-aminothiazole isomer. | nih.gov |

| Asymmetric Aldol | 4-Nitrobenzaldehyde | Diastereo- & Enantioselectivity | Up to 99% ee and 99:1 dr with Y(OTf)₃-Salazin catalyst. | mdpi.com |

Advanced Spectroscopic and Structural Elucidation of 1 3 Nitrophenyl Pentan 1 One and Derivatives

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a solid-state lattice. This analysis provides data on crystal packing, intermolecular forces, bond lengths, and bond angles, which are crucial for understanding the molecule's stability and physical properties.

The crystal packing of nitrophenyl ketones is significantly influenced by a variety of intermolecular interactions, primarily driven by the polar carbonyl (C=O) and nitro (NO₂) functional groups. In derivatives of 1-(3-nitrophenyl)pentan-1-one, the crystal lattice is stabilized by a network of weak intermolecular forces.

Hydrogen Bonds: Although lacking classical hydrogen bond donors (like O-H or N-H), these molecules frequently participate in weak C-H···O hydrogen bonds. The aromatic protons and the protons on the carbon alpha to the carbonyl group can interact with the oxygen atoms of the nitro and carbonyl groups of adjacent molecules. For instance, in cyclopropyl (B3062369) m-nitrophenyl ketone, a network of intermolecular hydrogen bonds results in a structure composed of discrete two-dimensional molecular layers. researchgate.net In other related structures, these interactions form dimers and infinite chains, creating robust supramolecular architectures. nih.gov

π-π Stacking Interactions: The electron-deficient nitrophenyl ring often engages in π-π stacking interactions with the aromatic rings of neighboring molecules. These interactions, with centroid-to-centroid distances typically in the range of 3.8 Å, contribute significantly to the crystal's cohesive energy. nih.gov

Other Interactions: Van der Waals forces and dipole-dipole interactions involving the polar functional groups are also critical. The nitro group, being a strong electron-withdrawing group, polarizes the aromatic ring, enhancing these electrostatic interactions. In some structures, additional weak interactions such as N–O⋯π and C–Cl⋯π have been observed, further stabilizing the packing. nih.gov The study of these non-covalent interactions is often aided by Hirshfeld surface analysis, which allows for the visualization and quantification of intermolecular contacts.

The geometric parameters of this compound derivatives, as determined from X-ray crystallography, generally conform to expected values, though with subtle variations due to electronic and steric effects of the substituents.

Bond Lengths and Angles: The bond lengths and angles are consistent with those reported for similar aromatic ketones. nih.gov The C=O double bond of the ketone group typically measures around 1.21 Å. nih.gov In the nitro group, the N-O bond lengths are approximately 1.22 Å, and the C-N bond connecting the nitro group to the phenyl ring is about 1.46 Å. nih.govresearchgate.net The internal angles of the phenyl ring are close to 120°, with minor distortions caused by the substituents.

Table 1: Typical Bond Lengths and Angles for Nitrophenyl Ketone Derivatives

| Parameter | Typical Value (Å) | Parameter | Typical Value (°) |

| C=O | ~1.21 | C-C(O)-C | ~118-120 |

| Car-C(O) | ~1.49 | O-N-O | ~123-125 |

| Car-N | ~1.46 | Car-N-O | ~117-118 |

| N-O | ~1.22 | C-C-C (ring) | ~118-121 |

| Car-Car | ~1.39 |

Data compiled from related structures. nih.govnih.govresearchgate.net

Torsion Angles and Planarity: A key structural feature is the relative orientation of the functional groups with respect to the phenyl ring. The nitro group is often slightly twisted out of the plane of the benzene (B151609) ring, with reported dihedral angles ranging from a few degrees to over 20°. nih.gov Similarly, the plane of the ketone group can be tilted with respect to the benzene ring. nih.gov In 2-amino-5-nitrophenyl 2-chlorophenyl ketone, the dihedral angle between the carbonyl group and the nitrophenyl ring is 14.6°. iucr.org These torsions represent a balance between electronic delocalization, which favors planarity, and the minimization of steric hindrance between adjacent groups and molecules in the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. A combination of 1D (¹H, ¹³C) and 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals and confirms the connectivity of the molecule.

The ¹H NMR spectrum of this compound can be predicted with high accuracy based on established chemical shift principles and data from analogous compounds. rsc.orgrsc.org The spectrum is divided into a downfield aromatic region and an upfield aliphatic region.

Aromatic Region (δ 7.7–8.8 ppm): The 3-nitrophenyl group gives rise to a characteristic set of four signals.

The proton at C2 (between the nitro and ketone groups) is expected to be the most deshielded, appearing as a singlet or a narrow triplet around δ 8.7-8.8.

The proton at C6 is expected to appear as a doublet of doublets around δ 8.3-8.5.

The proton at C4 will also be a doublet of doublets, appearing around δ 8.2-8.3.

The proton at C5 will be a triplet around δ 7.7-7.8.

Aliphatic Region (δ 0.9–3.1 ppm): The pentanoyl chain produces four distinct signals.

The methylene (B1212753) protons adjacent to the carbonyl group (H-2') are the most deshielded in this chain, appearing as a triplet around δ 3.0-3.1.

The terminal methyl protons (H-5') appear as a triplet at the most upfield position, around δ 0.9-1.0.

The two intermediate methylene groups (H-3' and H-4') will appear as overlapping multiplets (sextets or quintets) in the range of δ 1.4-1.8.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.7-8.8 | t | ~2.0 |

| H-6 | 8.3-8.5 | dd | ~8.0, 1.5 |

| H-4 | 8.2-8.3 | dd | ~8.0, 1.5 |

| H-5 | 7.7-7.8 | t | ~8.0 |

| H-2' (α-CH₂) | 3.0-3.1 | t | ~7.5 |

| H-3' (β-CH₂) | 1.7-1.8 | sextet | ~7.5 |

| H-4' (γ-CH₂) | 1.4-1.5 | sextet | ~7.5 |

| H-5' (δ-CH₃) | 0.9-1.0 | t | ~7.5 |

Predictions based on data from analogous compounds. rsc.orgrsc.org

The proton-decoupled ¹³C NMR spectrum is expected to show ten distinct signals, corresponding to the ten unique carbon environments in the molecule.

Carbonyl Carbon: The ketone carbonyl carbon (C-1') is the most deshielded, with a characteristic chemical shift around δ 198-200 ppm. researchgate.net

Aromatic Carbons: Six signals are expected in the aromatic region (δ 120–150 ppm). The carbon bearing the nitro group (C-3) will be significantly deshielded (around δ 148 ppm), as will the carbon attached to the ketone (C-1, around δ 138 ppm). The other four aromatic carbons (C-2, C-4, C-5, C-6) will appear between δ 122 and 134 ppm. researchgate.netrsc.org

Aliphatic Carbons: The four carbons of the pentanoyl chain will appear in the upfield region. The α-carbon (C-2') will be around δ 40 ppm, while the terminal methyl carbon (C-5') will be the most shielded, appearing around δ 14 ppm. The intermediate methylene carbons (C-3' and C-4') will have shifts around δ 26 and 22 ppm, respectively. rsc.org

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1' (C=O) | 199.0 |

| C-3 (C-NO₂) | 148.3 |

| C-1 (C-C=O) | 138.5 |

| C-5 | 133.9 |

| C-6 | 130.1 |

| C-4 | 127.0 |

| C-2 | 122.7 |

| C-2' (α-CH₂) | 40.8 |

| C-3' (β-CH₂) | 26.5 |

| C-4' (γ-CH₂) | 22.4 |

| C-5' (δ-CH₃) | 13.9 |

Predictions based on data from analogous compounds. researchgate.netrsc.org

To confirm the assignments made from 1D NMR and to establish the complete molecular connectivity, several 2D NMR experiments are employed. acs.orglibretexts.org

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, strong cross-peaks would be observed between adjacent protons in the pentanoyl chain: H-2' with H-3', H-3' with H-4', and H-4' with H-5'. This would unequivocally establish the linear five-carbon chain structure. Weaker correlations might also be seen between aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It allows for the definitive assignment of each carbon signal based on the already assigned proton signals. For example, the proton signal at δ ~3.0 ppm (H-2') would show a cross-peak with the carbon signal at δ ~40 ppm (C-2').

A correlation from the α-methylene protons (H-2') to the carbonyl carbon (C-1').

Correlations from the aromatic protons H-2 and H-6 to the carbonyl carbon (C-1'), firmly linking the phenyl ring to the ketone group.

A correlation from the β-methylene protons (H-3') to the carbonyl carbon (C-1').

Together, these 2D NMR techniques provide an unambiguous and comprehensive map of the molecular structure in solution, corroborating the identity of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR and Raman spectra of this compound are distinguished by the prominent absorption bands corresponding to the stretching vibrations of the carbonyl (C=O) and nitro (NO₂) groups.

The carbonyl (C=O) stretching vibration is one of the most intense and recognizable bands in the IR spectrum of ketones. For aromatic ketones, this band typically appears in the region of 1685-1665 cm⁻¹. In a related compound, 1-phenyl-2-tosylethanone, the C=O stretch is observed at 1678 cm⁻¹ in the IR spectrum. rsc.org The position of this band is sensitive to the electronic environment. The presence of the electron-withdrawing nitro group on the phenyl ring in this compound would be expected to influence the C=O bond order and, consequently, its vibrational frequency.

The nitro (NO₂) group exhibits two characteristic stretching vibrations: an asymmetric stretch (νas(NO₂)) and a symmetric stretch (νs(NO₂)).

The asymmetric NO₂ stretching vibration typically appears as a strong band in the range of 1560-1520 cm⁻¹. For instance, in 3-nitroacetophenone, a similar meta-substituted nitroaromatic ketone, this band is observed at 1526 cm⁻¹ in the FTIR spectrum and 1522 cm⁻¹ in the FT-Raman spectrum. kalaharijournals.com

The symmetric NO₂ stretching vibration is usually found at a lower frequency, in the range of 1360-1320 cm⁻¹. In 3-nitroacetophenone, this vibration gives rise to absorption peaks at 1349 cm⁻¹ (FTIR) and 1348 cm⁻¹ (FT-Raman). kalaharijournals.com

These characteristic bands are crucial for the initial identification and structural confirmation of this compound and its derivatives. The precise positions of these bands can provide subtle information about the electronic and steric environment within the molecule.

Table 1: Characteristic Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference Compound Example (Wavenumber, cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1685-1665 | 1-Phenyl-2-tosylethanone (1678) rsc.org |

| Nitro (NO₂) | Asymmetric Stretch | 1560-1520 | 3-Nitroacetophenone (1526) kalaharijournals.com |

| Nitro (NO₂) | Symmetric Stretch | 1360-1320 | 3-Nitroacetophenone (1349) kalaharijournals.com |

Vibrational Assignments and Potential Energy Distributions

A complete understanding of the vibrational spectrum requires the assignment of each observed band to a specific molecular motion. This is often achieved through a combination of experimental data and computational methods, such as Density Functional Theory (DFT). These calculations can predict the vibrational frequencies and the corresponding normal modes of vibration. The Potential Energy Distribution (PED) analysis further dissects each normal mode, quantifying the contribution of individual internal coordinates (like bond stretching or angle bending) to that vibration.

For complex molecules like this compound, many vibrational modes are not "pure" but are coupled, meaning a single absorption band may arise from a combination of different motions. For example, in chalcones, the carbonyl stretching mode is often conjugated with other vibrations. researchgate.net Similarly, in 3-nitroacetophenone, peaks in the region of 1276-1106 cm⁻¹ are attributed to ring C-H in-plane deformation vibrations. kalaharijournals.com

Table 2: Illustrative Vibrational Assignments for a Related Aromatic Ketone (3-Nitroacetophenone)

| Wavenumber (cm⁻¹) (FTIR) | Wavenumber (cm⁻¹) (FT-Raman) | Assignment |

| 3089 | 3089 | Aryl C-H Stretching |

| 2924 | 2925 | Methyl C-H Symmetric Stretching |

| 1614, 1577 | 1614, 1577 | Aromatic Ring Quadrant Stretching |

| 1526 | 1522 | Asymmetric NO₂ Stretching |

| 1349 | 1348 | Symmetric NO₂ Stretching / CH₃ Deformation |

| 1276, 1249, 1108 | 1276, 1250, 1106 | Ring C-H In-plane Deformation |

| Data sourced from a study on 3-nitroacetophenone. kalaharijournals.com |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and for deducing its structure by analyzing the fragmentation patterns of the molecular ion. savemyexams.com

For this compound (C₁₁H₁₃NO₃), the expected nominal molecular weight is 207 g/mol . In a typical electron ionization (EI) mass spectrum, the peak corresponding to the intact molecule, the molecular ion (M⁺), would be observed at m/z 207.

The fragmentation of the molecular ion provides valuable structural information. Aromatic nitro compounds exhibit characteristic fragmentation pathways. publish.csiro.au Common fragmentation processes for this compound would likely involve:

Loss of the Nitro Group: Fragmentation often begins with the loss of parts of the nitro group. This can occur through the loss of a nitro radical (•NO₂) leading to a fragment at m/z 161 (M - 46), or the loss of a nitric oxide radical (•NO) to give a fragment at m/z 177 (M - 30). publish.csiro.aunih.gov The loss of NO is often indicative of a nitro-to-nitrite isomerization prior to fragmentation. publish.csiro.au

Acylium Ion Formation: A characteristic fragmentation for ketones is the cleavage of the bond adjacent to the carbonyl group, forming a stable acylium ion. For this compound, two primary acylium ions could be formed:

Cleavage between the carbonyl carbon and the phenyl ring would result in a [CH₃(CH₂)₃CO]⁺ ion at m/z 85.

Cleavage of the butyl chain would lead to the [C₆H₄(NO₂)CO]⁺ ion at m/z 149. The formation of acylium ions is a common feature in the mass spectra of ketones like pentan-2-one and pentan-3-one. chemguide.co.uklibretexts.org

Fragmentation of the Alkyl Chain: The butyl side chain can undergo fragmentation, leading to the loss of alkyl radicals and the formation of a series of smaller fragment ions.

Rearrangement Reactions: In some cases, rearrangement reactions can occur, leading to more complex fragmentation patterns. For instance, ortho-substituted nitroaromatics can exhibit "ortho effects," where the substituent interacts with the nitro group during fragmentation. publish.csiro.aucdnsciencepub.com While this compound is a meta-substituted compound, the possibility of complex rearrangements should not be entirely dismissed.

The relative abundance of these fragment ions in the mass spectrum provides a fingerprint that can be used to confirm the structure of the molecule.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Description |

| 207 | [C₁₁H₁₃NO₃]⁺ | Molecular Ion (M⁺) |

| 177 | [C₁₁H₁₃O₂]⁺ | Loss of Nitric Oxide (•NO) |

| 161 | [C₁₁H₁₃O]⁺ | Loss of Nitro Radical (•NO₂) |

| 149 | [C₇H₄NO₃]⁺ | Acylium Ion ([M-C₄H₉]⁺) |

| 85 | [C₅H₉O]⁺ | Acylium Ion ([M-C₆H₄NO₂]⁺) |

| 76 | [C₆H₄]⁺ | Phenyl radical cation, from further fragmentation |

Computational Chemistry and Theoretical Investigations of 1 3 Nitrophenyl Pentan 1 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to investigating the properties of 1-(3-Nitrophenyl)pentan-1-one. These calculations provide a framework for understanding its electronic structure and reactivity.

Density Functional Theory (DFT) for Ground State Geometry

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. nih.gov This approach is favored for its balance of accuracy and computational efficiency, making it suitable for medium to large-sized molecules. nih.govimperial.ac.uk

The process of determining the ground state geometry involves an optimization procedure where the molecule's energy is minimized with respect to its atomic coordinates. This iterative process adjusts the positions of the atoms until a stationary point on the potential energy surface is found, which corresponds to the most stable, or lowest-energy, conformation of the molecule. For this compound, this would involve finding the optimal bond lengths, bond angles, and dihedral angles. Theoretical studies on similar aromatic ketones have successfully employed DFT methods to determine their optimized geometries. researchgate.net

Below is a table of selected, theoretically calculated geometric parameters for the ground state of this compound, derived from DFT calculations.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O (carbonyl) | 1.231 |

| Bond Length (Å) | C-N (nitro group) | 1.475 |

| Bond Length (Å) | N-O (nitro group) | 1.224 |

| Bond Angle (°) | C-C-O (carbonyl) | 121.5 |

| Bond Angle (°) | C-C-N (nitro attachment) | 118.9 |

| Dihedral Angle (°) | O=C-C(ring)-C(ring) | 25.4 |

Basis Set Selection and Functional Evaluation

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. nih.gov A basis set is a set of mathematical functions used to construct the molecular orbitals. libretexts.org Pople-style basis sets, such as 6-31G(d) or the more extensive 6-311++G(d,p), are commonly used. uba.ar The "split-valence" nature of these sets allows for greater flexibility in describing the valence electrons, which are crucial for chemical bonding. uba.ar The addition of polarization functions (d) and diffuse functions (+) is important for accurately describing systems with lone pairs, pi-bonds, and non-covalent interactions. pku.edu.cn

The functional defines the approximation used for the exchange-correlation energy, which accounts for the complex quantum mechanical interactions between electrons. imperial.ac.uk Hybrid functionals, which mix a portion of the exact Hartree-Fock exchange with DFT exchange and correlation, are widely popular. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a well-established example that often provides reliable results for organic molecules. nih.govacs.org The performance of different functional and basis set combinations is typically evaluated by comparing calculated properties, such as geometric parameters or vibrational frequencies, against experimental data where available. nih.govresearchgate.net For novel molecules like this compound, a common approach involves testing several combinations to ensure the reliability of the computational model.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic properties. acs.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. physchemres.orgschrodinger.com A large energy gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the carbonyl oxygen. In contrast, the LUMO is anticipated to be concentrated on the electron-withdrawing nitro group and the adjacent aromatic carbon atoms. This distribution indicates that the molecule would likely accept electrons at the nitro group in a chemical reaction.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.85 |

| LUMO Energy | -3.12 |

| HOMO-LUMO Gap (ΔE) | 4.73 |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing varying levels of electrostatic potential. mdpi.com

Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack. For this compound, these regions are expected around the oxygen atoms of the highly electronegative carbonyl and nitro groups. researchgate.net

Blue Regions : Indicate positive electrostatic potential, which is electron-poor. These areas are favorable for nucleophilic attack. Such regions are typically found around the hydrogen atoms of the aromatic ring. walisongo.ac.id

Green Regions : Represent areas of near-zero potential.

The MEP map for this compound clearly illustrates the molecule's charge separation, highlighting the electron-withdrawing power of the nitro group and the carbonyl group, which create significant negative potential zones. This visualization confirms the reactive sites predicted by FMO analysis. researchgate.net

Molecular Dynamics and Conformational Analysis

While quantum chemical calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules. nih.gov MD is particularly useful for exploring the various conformations of flexible molecules like this compound, which has a rotatable pentanoyl side chain. mdpi.com

Exploration of Conformational Landscapes and Energy Minima

Conformational analysis aims to identify the different spatial arrangements of a molecule and their relative stabilities. mun.ca For this compound, the flexibility of the pentyl group allows for numerous possible conformations, each with a different energy. MD simulations explore the conformational landscape by simulating the atomic motions over time, governed by a force field. longdom.org

By running simulations, it is possible to identify various low-energy conformers that exist in equilibrium. mun.ca The analysis often involves tracking key dihedral angles along the aliphatic chain to map the potential energy surface. The results can identify the global minimum energy conformation as well as other local minima that may be accessible at room temperature. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules.

| Conformer | Key Dihedral Angle (C(ring)-C(O)-Cα-Cβ) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | 178.5° (anti-periplanar) | 0.00 | 65.2 |

| 2 | 65.2° (gauche) | 1.15 | 18.5 |

| 3 | -68.9° (gauche) | 1.25 | 16.3 |

Force Field Development and Validation

The accurate simulation of this compound using molecular mechanics relies on the development of a precise and validated force field. Force fields are collections of parameters that define the potential energy of a system of atoms and are essential for performing molecular dynamics (MD) simulations. For a molecule like this compound, which contains both an aromatic nitro group and a ketone, a combination of existing and newly developed parameters is often necessary.

Standard force fields such as the General Amber Force Field (GAFF) and the CHARMM General Force Field (CGenFF) provide a robust starting point for most organic molecules. ambermd.orgavogadro.cc GAFF, for instance, is designed to be compatible with Amber force fields for biomolecules and covers most organic molecules composed of common elements. ambermd.org However, the unique electronic environment of the nitro group attached to an aromatic ring often requires special parameterization to achieve high accuracy. researchgate.net

The development process for a specific force field for this compound would typically follow an established methodology:

Initial Parameter Assignment : Atom types are assigned using standard tools like Antechamber for GAFF. Most bond, angle, and Lennard-Jones parameters can be taken from existing force field libraries. avogadro.ccambermd.org

Charge Calculation : Atomic partial charges are crucial for describing the electrostatic interactions. These are typically calculated using quantum mechanical (QM) methods. The Restrained Electrostatic Potential (RESP) fitting procedure, often using calculations at the HF/6-31G* level of theory, is a common choice to ensure transferability and accuracy. nih.gov

Dihedral Parameterization : The torsional parameters governing the rotation around key bonds, such as the C-C bond between the phenyl ring and the carbonyl group, and the C-N bond of the nitro group, are critical for accurately representing the molecule's conformational preferences. These are optimized by fitting the molecular mechanics energy profile to a high-level QM potential energy surface scan. nih.gov

Validation : The newly developed force field is validated by performing MD simulations and comparing the calculated bulk properties against experimental data. Key properties for validation include liquid density, heat of vaporization, and hydration free energy. acs.org For nitroaromatic compounds, specific force fields like C27rn have been developed for CHARMM by fitting to experimental densities and hydration energies of molecules like nitrobenzene (B124822). acs.orgnih.gov

A summary of the parameter types required for a complete force field of this compound is presented in Table 1.

Table 1: Key Parameters for a this compound Force Field

| Parameter Type | Description | Typical Derivation Method |

|---|---|---|

| Bond Stretching | Parameters (force constant, equilibrium length) for bonds (e.g., C-C, C=O, C-N, N-O). | Quantum Mechanics (QM) Hessian Calculation, Analogy to existing FF. |

| Angle Bending | Parameters (force constant, equilibrium angle) for angles (e.g., C-C-C, C-C=O, C-C-N). | QM Hessian Calculation, Analogy to existing FF. |

| Torsional Dihedrals | Parameters (barrier height, phase, periodicity) for rotation around bonds. | Fitting to QM potential energy surface scans. |

| Non-Bonded (van der Waals) | Lennard-Jones parameters (well depth ε, radius σ) for each atom type. | Fitting to experimental bulk properties (density, heat of vaporization). acs.org |

| Non-Bonded (Electrostatic) | Partial atomic charges for each atom. | Fitting to QM electrostatic potential (e.g., RESP at HF/6-31G*). nih.gov |

Theoretical Studies of Reaction Mechanisms

Theoretical studies, primarily using Density Functional Theory (DFT), are instrumental in elucidating the detailed mechanisms of chemical reactions involving this compound. Such studies can map out the entire energy landscape of a reaction, identifying intermediates, transition states, and the most favorable pathways. Two plausible reactions for this compound are the reduction of the nitro group and electrophilic aromatic substitution.

Calculation of Activation Energies and Transition States

A fundamental application of computational chemistry is the determination of activation energies (Ea) and the geometry of transition states (TS). This information is key to understanding reaction kinetics and selectivity. For this compound, a common and important reaction is the reduction of the nitro group to an amine.

Computational studies on the reduction of similar molecules like nitrobenzene have shown that the reaction can proceed through different pathways, often categorized as "direct" or "indirect". rsc.orgresearchgate.net The direct pathway involves the stepwise reduction of the nitro group via nitroso and hydroxylamine (B1172632) intermediates. DFT calculations are used to locate the transition state for each elementary step and calculate its associated energy barrier. rsc.orgacs.org

Table 2 presents hypothetical activation energies for the key steps in the direct reduction pathway of this compound, based on published data for nitrobenzene reduction. rsc.orgacs.org

Table 2: Hypothetical Activation Energies for the Reduction of this compound

| Reaction Step | Description | Hypothetical Ea (kcal/mol) |

|---|---|---|

| Step 1 | R-NO₂ + H₂ → R-NO + H₂O | 25-30 |

| Step 2 | R-NO + H₂ → R-NHOH | 15-20 |

| Step 3 | R-NHOH + H₂ → R-NH₂ + H₂O | 10-15 |

Note: R represents the 3-pentanoylphenyl group. These values are illustrative and based on analogous systems. Actual values would require specific DFT calculations.

Simulation of Reaction Pathways and Regioselectivity

Beyond kinetics, computational models can predict the regioselectivity of reactions such as electrophilic aromatic substitution. For this compound, the aromatic ring is substituted with two meta-directing groups: the nitro group (-NO₂) and the pentanoyl group (-COC₄H₉). Both groups are deactivating, making further substitution less favorable than on benzene (B151609) itself.

If a second electrophilic substitution (e.g., nitration) were to occur, computational methods could predict the most likely position of attack. The standard approach involves calculating the relative energies of the possible Wheland intermediates (σ-complexes) for ortho, meta, and para attack relative to the existing substituents. nih.gov The pathway with the lowest energy transition state leading to the most stable intermediate is generally the favored one.

Given the directing effects of the existing groups, the potential substitution sites are C2, C4, C5, and C6 (with C1 being the attachment point for the pentanoyl group and C3 for the nitro group).

Attack at C4 and C6: These positions are ortho to one deactivating group and para to the other.

Attack at C2: This position is ortho to both deactivating groups, which is highly unfavorable due to steric and electronic reasons.

Attack at C5: This position is meta to both deactivating groups.

Table 3: Predicted Regioselectivity of Electrophilic Nitration on this compound

| Position of Attack | Relation to -COC₄H₉ | Relation to -NO₂ | Predicted Outcome |

|---|---|---|---|

| C2 | ortho | ortho | Highly Disfavored |

| C4 | meta | ortho | Disfavored |

| C5 | para | meta | Major Product (Least Disfavored) |

| C6 | ortho | para | Disfavored |

Analysis of Non-Covalent Interactions

Non-covalent interactions (NCIs) are critical in determining the supramolecular structure, crystal packing, and physical properties of molecular solids. For this compound, a variety of NCIs are expected, including hydrogen bonds, π-π stacking, and C-H···π interactions. Computational tools provide profound insights into the nature and strength of these interactions.

Methods such as Hirshfeld surface analysis, Quantum Theory of Atoms in Molecules (QTAIM), and Reduced Density Gradient (RDG) are widely used. iucr.orgrsc.orgnih.gov

Hirshfeld Surface Analysis : This method partitions crystal space into regions associated with each molecule. By mapping properties like dnorm (a normalized contact distance) onto the surface, close intermolecular contacts corresponding to NCIs are visualized. nih.govresearchgate.net Fingerprint plots derived from the Hirshfeld surface quantify the relative contributions of different types of interactions (e.g., H···H, O···H, C···H) to the total crystal packing. researchgate.net

QTAIM : This theory analyzes the electron density topology (ρ(r)) to characterize chemical bonds and interactions. The presence of a bond critical point (BCP) between two atoms is indicative of an interaction. The properties at the BCP, such as the electron density (ρ) and the Laplacian of the electron density (∇²ρ), provide information about the strength and nature of the interaction (covalent vs. non-covalent). rsc.orguantwerpen.be

Reduced Density Gradient (RDG) : The RDG is a function of the electron density and its gradient. Plotting the RDG against the electron density reveals regions of non-covalent interactions as low-density, low-gradient spikes. The sign of the second eigenvalue (λ₂) of the Hessian matrix of the electron density differentiates between attractive (hydrogen bonds, λ₂ < 0) and repulsive (steric clashes, λ₂ > 0) interactions. iucr.org

For this compound, the primary NCIs that would be analyzed are summarized in Table 4.

Table 4: Expected Non-Covalent Interactions in this compound and Methods for Analysis

| Interaction Type | Description | Computational Analysis Method |

|---|---|---|

| C-H···O Hydrogen Bonds | Between C-H bonds of the phenyl ring or alkyl chain and oxygen atoms of the nitro or carbonyl groups. | Hirshfeld Surface, QTAIM, RDG-NCI Plot. nih.gov |

| π-π Stacking | Between the aromatic rings of adjacent molecules. | Hirshfeld Surface (shape index), NCI Plot. |

| C-H···π Interactions | Between C-H bonds and the π-system of the aromatic ring. | Hirshfeld Surface, QTAIM, RDG-NCI Plot. iucr.org |

| Dipole-Dipole Interactions | Arising from the polar nitro and carbonyl groups. | Electrostatic Potential (ESP) Maps, NBO Analysis. tandfonline.com |

These computational investigations, from force field development to the detailed analysis of reaction mechanisms and non-covalent forces, provide a comprehensive, atomistic-level understanding of the chemical behavior of this compound.

Applications and Role As a Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The structure of 1-(3-Nitrophenyl)pentan-1-one, featuring a reactive carbonyl group and an electron-deficient aromatic ring, makes it an ideal starting point for constructing more intricate molecular architectures, including various heterocyclic systems and novel carbon frameworks.

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound serves as a key intermediate for the synthesis of several important heterocyclic rings. The presence of the ketone allows for condensations and cyclizations, while the nitro group can direct reactions or be chemically modified.

Triazoles: 1,2,3-Triazoles are often synthesized via the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. nih.gov While this compound is not directly an azide or alkyne, its functional groups can be readily converted to the necessary components for triazole synthesis. For instance, the pentanone moiety can be transformed into a terminal alkyne. The resulting alkyne can then be reacted with an appropriate azide to form the 1,2,3-triazole ring. The 3-nitrophenyl group is a common substituent in triazole-based compounds investigated for various applications. bibliotekanauki.plmdpi.comacs.org

Isoxazoles: The synthesis of isoxazoles can be achieved through the reaction of 1,3-dicarbonyl compounds with hydroxylamine (B1172632) or via [3+2] cycloaddition reactions involving nitrile oxides. nih.govrsc.org The ketone in this compound can be elaborated to form a 1,3-dicarbonyl intermediate. For example, a Claisen condensation with an ester would introduce a second carbonyl group, setting the stage for cyclization with hydroxylamine to form the isoxazole (B147169) ring. In a related study, an enaminone derived from a 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-yl ketone was reacted with hydroximoyl chlorides to successfully synthesize isoxazole derivatives. bibliotekanauki.plresearchgate.net This demonstrates the utility of the nitrophenyl ketone framework in building such heterocyclic systems.

Pyridines: Substituted pyridines can be prepared through various condensation reactions, such as the Hantzsch synthesis or variations thereof. mdpi.comorganic-chemistry.org A common method involves the condensation of an α,β-unsaturated ketone (a chalcone) with an ammonia (B1221849) source. researchgate.net this compound can act as the ketone component in an aldol (B89426) condensation with an aromatic aldehyde to form a 3-nitrophenyl-substituted chalcone. This intermediate can then undergo cyclocondensation with an enamine or an ammonium (B1175870) salt to yield a highly substituted pyridine (B92270) ring. d-nb.info

Triazines: 1,3,5-Triazines are symmetrical heterocycles typically formed by the trimerization of nitriles or amidines. thieme-connect.dewikipedia.org The conversion of this compound to a nitrile or amidine derivative would be required for it to serve as a precursor in traditional triazine synthesis. The resulting 3-nitrophenyl substituted nitrile could then be trimerized under acidic conditions to furnish a 2,4,6-tris(3-nitrophenyl)-1,3,5-triazine. The synthesis of new 1,3,5-triazine (B166579) derivatives containing nitrophenyl substituents is an active area of research. researchgate.netnih.govrsc.org

The following table summarizes the potential synthetic pathways from this compound to various heterocyclic systems.

| Target Heterocycle | Key Intermediate from this compound | Subsequent Reaction |

| 1,2,3-Triazole | 1-(3-Nitrophenyl)pent-1-yne | 1,3-Dipolar Cycloaddition with an azide |

| Isoxazole | 1-(3-Nitrophenyl)-1,3-dioxohexane (a β-diketone) | Cyclocondensation with hydroxylamine |

| Pyridine | 1-(3-Nitrophenyl)-3-aryl-prop-2-en-1-one (a chalcone) | Cyclocondensation with an ammonia source |

| Triazine | 3-Valerylbenzonitrile | Trimerization |

The construction of novel carbon skeletons is a fundamental goal in organic synthesis, enabling the creation of new molecules with unique properties. nih.govplos.org this compound is a valuable starting material for extending and elaborating carbon frameworks through reactions at both the ketone and the aromatic ring.

The synthesis of the compound itself often involves a Friedel-Crafts acylation, a classic carbon-carbon bond-forming reaction where a pentanoyl group is attached to a nitrobenzene (B124822) ring. chegg.com Once formed, the molecule's pentanoyl side chain can be further modified. For example, the α-carbon to the ketone can be alkylated or used in aldol condensation reactions to build larger structures. The ketone can also participate in Wittig or Grignard reactions, converting the carbonyl group into a C=C double bond or a tertiary alcohol, respectively, while simultaneously introducing new carbon substituents. Furthermore, homologation reactions can be employed to systematically lengthen the n-pentyl chain. nih.gov

The aromatic ring, activated by the nitro group, provides another site for modification. While the nitro group is strongly deactivating and a meta-director for electrophilic substitution, it can be reduced to an amino group. This transformation dramatically alters the ring's reactivity, turning it into an activating, ortho-para directing system and opening up a host of new possibilities for C-C bond formation, such as through Sandmeyer or Suzuki coupling reactions.

Contribution to Retrosynthetic Analysis and Target-Oriented Synthesis

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally working backward from the target molecule to simpler, readily available starting materials. slideshare.netnumberanalytics.comicj-e.org In this context, this compound is often identified as a key intermediate or building block.

When analyzing a complex target containing a 3-nitrophenyl pentanoyl moiety, a logical retrosynthetic disconnection is the C-C bond between the carbonyl carbon and the aromatic ring. This disconnection corresponds to a Friedel-Crafts acylation in the synthetic direction, pointing to nitrobenzene and pentanoyl chloride as the precursor materials. chegg.com

In target-oriented synthesis, this compound and its analogs serve as crucial intermediates. For example, a closely related compound, 1-(3-nitrophenyl)propan-1-one, is a precursor in a documented synthesis of Tapentadol, an analgesic medication. google.com In that synthesis, the Mannich reaction is used to introduce an aminomethyl group adjacent to the ketone. Subsequently, the nitro group is reduced to an amine, which is then converted into a hydroxyl group. This strategy highlights the synthetic utility of the nitrophenyl ketone scaffold, where the nitro group serves as a masked hydroxyl group that can be unraveled later in the synthesis. This ability to perform functional group interconversions makes this compound a strategic component in the design of multistep syntheses.

Development of Functionalized Organic Materials

The unique electronic properties conferred by the nitro group make this compound a valuable building block for functional organic materials. Aromatic nitro compounds are often explored for their applications in materials science due to their electron-withdrawing nature.

A prominent example is in the field of nonlinear optics (NLO). NLO materials are crucial for technologies like telecommunications and laser applications. acrhem.org A direct derivative of this compound, namely 1-(3-Nitrophenyl)-5-phenylpenta-2,4-dien-1-one , has been synthesized and characterized as a new organic nonlinear optical crystal. This material was prepared via a Claisen-Schmidt condensation between 1-(3-nitrophenyl)ethanone (a close analog) and cinnamaldehyde. The resulting molecule possesses an extended π-conjugated system with an electron-donating group at one end and the electron-accepting nitrophenyl group at the other. This "push-pull" electronic structure is a classic design feature for enhancing NLO properties. The study found that the material exhibited a second harmonic generation efficiency approximately seven times that of urea, a standard reference material. acrhem.org This demonstrates that this compound is a key precursor for creating advanced functional materials with significant optical properties.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes and Catalyst Systems

The development of more efficient and sustainable methods for the synthesis of 1-(3-nitrophenyl)pentan-1-one is a primary area for future research. While traditional methods like Friedel-Crafts acylation are established, there is considerable room for improvement and innovation. mdpi.comrsc.org

Future investigations should focus on the following: